molecular formula C8H9NO2S B12045170 Methyl 2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 74470-39-6

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B12045170
CAS No.: 74470-39-6
M. Wt: 183.23 g/mol
InChI Key: IOWBEZLBCKONCE-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)-4-pyridinecarboxylate, AldrichCPR, is a chemical compound with the molecular formula C8H9NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a methylthio group attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylthio)-4-pyridinecarboxylate typically involves the reaction of 2-chloro-4-pyridinecarboxylic acid with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(methylthio)-4-pyridinecarboxylate can be scaled up using continuous flow reactors. This method offers advantages such as improved safety, reduced reaction times, and higher yields. The use of catalysts like Raney nickel can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylthio)-4-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

Methyl 2-(methylthio)-4-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(methylthio)-4-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in the inhibition or activation of specific enzymes, affecting cellular processes.

Comparison with Similar Compounds

Methyl 2-(methylthio)-4-pyridinecarboxylate can be compared with other similar compounds, such as:

    Methyl 2-(methylthio)benzoate: Similar in structure but with a benzene ring instead of a pyridine ring.

    4-Methyl-2-(methylthio)pyridine: Lacks the carboxylate group, making it less reactive in certain chemical reactions.

    2-Methyl-4-pyridinecarboxylate: Lacks the methylthio group, resulting in different chemical properties and reactivity.

The uniqueness of Methyl 2-(methylthio)-4-pyridinecarboxylate lies in its combination of the methylthio and carboxylate groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, including antimicrobial, antiviral, anticancer, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H9NO2S\text{C}_8\text{H}_9\text{N}\text{O}_2\text{S}

This compound features a pyridine ring substituted with a methylthio group and a carboxylate ester, which contributes to its unique biological properties.

1. Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. This compound has shown effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains .

2. Antiviral Activity

In the context of viral infections, particularly during the COVID-19 pandemic, pyridine derivatives have been explored for their antiviral properties. This compound has demonstrated activity against SARS-CoV-2 in vitro, with IC50 values indicating effective inhibition of viral replication . The mechanism involves interference with viral entry or replication processes.

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, it exhibited cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)10

These findings highlight the compound's ability to induce apoptosis and inhibit cell proliferation through mechanisms that may involve the modulation of specific signaling pathways .

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in cancer metabolism and pathogen survival.
  • Receptor Modulation : It acts as a modulator for certain receptors, potentially altering cellular responses to external stimuli.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models, supporting its use as an antimicrobial agent .
  • Cancer Treatment : In preclinical trials, the compound was administered to mice bearing tumors, resulting in a marked reduction in tumor size compared to controls .

Properties

CAS No.

74470-39-6

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl 2-methylsulfanylpyridine-4-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-9-7(5-6)12-2/h3-5H,1-2H3

InChI Key

IOWBEZLBCKONCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)SC

Origin of Product

United States

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